ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Antiviral Influenza Structure-Activity Relationship

Ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS 397290-57-2) is a synthetic small molecule belonging to the cycloheptathiophene-3-carboxylate class. It features a 4-fluorobenzamido substituent at the C-2 position and an ethyl ester at C-3, distinguishing it from closely related amide and acid analogs.

Molecular Formula C19H20FNO3S
Molecular Weight 361.43
CAS No. 397290-57-2
Cat. No. B2863688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
CAS397290-57-2
Molecular FormulaC19H20FNO3S
Molecular Weight361.43
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20FNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22)
InChIKeySDPQDLYBQDWNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS 397290-57-2): A Differentiated Cycloheptathiophene Antiviral Scaffold


Ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS 397290-57-2) is a synthetic small molecule belonging to the cycloheptathiophene-3-carboxylate class. It features a 4-fluorobenzamido substituent at the C-2 position and an ethyl ester at C-3, distinguishing it from closely related amide and acid analogs. This scaffold has been validated in primary research as a protein–protein interaction inhibitor targeting influenza virus polymerase assembly [1] and as an allosteric HIV-1 ribonuclease H inhibitor [2], establishing its relevance in antiviral drug discovery.

Why Generic Cycloheptathiophene Substitution Fails for Ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate


Within the cycloheptathiophene-3-carboxylate chemotype, antiviral potency and selectivity are exquisitely sensitive to both the C-2 substituent and the C-3 functional group. Systematic SAR studies demonstrate that deleting the fluorine atom, shifting it to the ortho or meta position, or replacing it with chlorine can drastically alter PA–PB1 inhibitory activity and cellular antiviral efficacy [1]. Moreover, converting the C-3 ester to the corresponding acid generally improves antiviral EC50, meaning that the ethyl ester occupies a specific activity and physicochemical space that cannot be replicated by other ester or acid analogs [2]. Therefore, procurement of a generic cycloheptathiophene without precise control over these two vectors risks selecting a compound with diminished or absent target engagement.

Quantitative Differentiation Evidence for Ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate


Para-Fluoro Substitution Confers Superior Antiviral Activity Over Ortho-Fluoro and Des-Fluoro Analogs in Influenza Replication Assays

In a direct head-to-head comparison within the same study, the para-fluoro derivative (compound 4, corresponding to the target chemotype) exhibited an EC50 of 58 µM in a plaque reduction assay using FluA A/PR/8/34 (PR8) strain in MDCK cells. This represents a significant improvement over the ortho-fluoro parent (compound 1, EC50 = 90 µM) and the des-fluoro analog (compound 2, which was detrimental). The meta-fluoro isomer (compound 3) was also less active, confirming a positional advantage for para-substitution [1].

Antiviral Influenza Structure-Activity Relationship

Ethyl Ester vs. Carboxylic Acid: Distinct Antiviral Potency Windows in the Cycloheptathiophene Series

Within the same compound library, the ethyl ester sub-series (compounds 21, 23–26) displayed antiviral EC50 values ranging from 43 to 95 µM, whereas the corresponding carboxylic acid derivatives (compounds 22, 27–30) were consistently more potent, with the p-chlorophenyl acid 29 achieving an EC50 of 43 µM as the best-in-class [1]. This establishes that the target compound, as an ethyl ester, occupies a higher EC50 range than its acid counterpart, a critical parameter for applications where controlled, moderate potency is desirable (e.g., probe compounds, tool molecules for target engagement studies).

Antiviral Prodrug Structure-Activity Relationship

Para-Fluoro Substitution Retains PA–PB1 Inhibitory Activity While Ortho-Fluoro and Des-Fluoro Analogs Lose It

In ELISA-based PA–PB1 interaction assays, the des-fluoro analog (compound 2) and meta-fluoro analog (compound 3) were detrimental, losing measurable inhibitory activity. In contrast, the para-fluoro compound 4 retained PA–PB1 inhibition, providing dual functional readout (PPI disruption + antiviral activity) that is absent in the ortho-fluoro and des-fluoro comparators [1]. This dual activity profile makes compound 4 a more informative chemical probe for studying the PA–PB1 interface.

Protein-Protein Interaction Inhibitor Influenza Polymerase Target Engagement

Cycloheptathiophene Ethyl Esters Exhibit Broad-Spectrum Anti-Influenza Activity Including Oseltamivir-Resistant Strains, a Property Not Universal Among Analogs

Ethyl cycloheptathiophene-3-carboxylates (compounds 21, 23–26) were tested against a panel of FluA clinical isolates (H1N1 and H3N2 subtypes) including an oseltamivir-resistant strain (A/Parma/24/09) and FluB. All ethyl ester derivatives displayed consistent antiviral activity across these strains, with EC50 values in the 43–95 µM range [1]. In contrast, smaller ring analogs (cyclohexane, cyclopentane derivatives 31–35) were completely inactive or cytotoxic, demonstrating that the seven-membered ring and ethyl ester combination is essential for broad-spectrum coverage.

Broad-Spectrum Antiviral Drug Resistance Influenza B

Selectivity Advantage: Cycloheptathiophene-3-carboxylates Show No Detectable Cytotoxicity at Antiviral Concentrations, Unlike Smaller Ring Analogs

While antiviral ethyl cycloheptathiophene-3-carboxylates (compounds 21, 23–26) showed no appreciable cytotoxicity in HEK 293T and MDCK cells [1], their cyclohexane counterparts (compounds 31, 33) displayed measurable toxicity, with CC50 values of 60 µM and 31 µM, respectively, in 293T cells. This translates to a selectivity index (SI = CC50/EC50) that is >1 for cycloheptathiophene ethyl esters but ≤1 for the cyclohexane analogs, indicating a favorable safety margin only for the seven-membered ring system.

Selectivity Index Cytotoxicity Therapeutic Window

Para-Fluoro vs. Para-Chloro: Differentiated Target Engagement Profiles Despite Similar Antiviral Potency

Within the same study, the p-chloro derivative (compound 6) emerged as the most potent PA–PB1 inhibitor (IC50 = 32 µM) and antiviral (EC50 as low as 15 µM), outperforming the p-fluoro derivative (compound 4) in both assays [1]. However, the p-fluoro derivative retains a distinct physicochemical profile (higher electronegativity, smaller van der Waals radius) that may favor different off-target selectivity or pharmacokinetic properties. This differentiated halogen effect means that the p-fluoro compound cannot be substituted by the p-chloro analog without altering the compound's pharmacological fingerprint.

Halogen Substitution Target Engagement Molecular Pharmacology

Optimal Research and Procurement Scenarios for Ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate


Influenza Polymerase Protein–Protein Interaction (PA–PB1) Inhibitor Screening

Procure this compound as a reference inhibitor in ELISA-based PA–PB1 interaction disruption assays. Its retained dual activity (PPI inhibition + antiviral effect) makes it a superior positive control compared to ortho-fluoro or des-fluoro analogs that lose target engagement [1].

Broad-Spectrum Anti-Influenza Probe for Drug-Resistant Strain Panels

Use this compound in plaque reduction assays against clinical isolates of H1N1, H3N2, and oseltamivir-resistant strains, as well as FluB. The ethyl cycloheptathiophene-3-carboxylate scaffold uniquely retains activity across this panel, unlike ring-contracted analogs that are inactive or cytotoxic [1].

Halogen-Dependent Pharmacological Profiling in Antiviral Drug Discovery

Employ this p-fluoro derivative alongside the p-chloro analog (compound 6) to dissect halogen effects on target engagement, selectivity, and cytotoxicity. The p-fluoro compound's differentiated potency window (EC50 = 58 µM vs. 15–23 µM for p-chloro) enables nuanced structure–activity relationship studies [1].

Chemical Biology Tool for HIV-1 RNase H Allosteric Site Exploration

Deploy this compound as a starting point for allosteric HIV-1 RNase H inhibitor optimization, based on the validated cycloheptathiophene-3-carboxamide scaffold's ability to bind an innovative allosteric site on the RNase H domain [2]. The ethyl ester may offer cell permeability advantages for cellular target engagement studies.

Quote Request

Request a Quote for ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.